
8-Chloro-5-fluoro-1,7-naphthyridine
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Overview
Description
8-Chloro-5-fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 8th and 5th positions, respectively, on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-fluoro-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine derivatives with suitable carbonyl compounds, followed by cyclization and halogenation steps . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-fluoro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Chloro-5-fluoro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Comparison
8-Chloro-5-fluoro-1,7-naphthyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. Compared to other naphthyridine derivatives, it exhibits different biological activities and can be used in a wider range of applications .
Biological Activity
8-Chloro-5-fluoro-1,7-naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as an inhibitor of beta-secretase (BACE), which is crucial in the context of Alzheimer's disease and other central nervous system disorders.
This compound has been identified as a potent inhibitor of the BACE enzyme. BACE is responsible for cleaving amyloid precursor protein (APP), leading to the formation of beta-amyloid plaques associated with Alzheimer's disease. Inhibition of this enzyme can potentially reduce plaque accumulation and mitigate cognitive decline associated with the disease .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- Chlorine and Fluorine Substituents : The presence of chlorine at the 8-position and fluorine at the 5-position enhances lipophilicity and biological activity.
- Naphthyridine Core : The naphthyridine scaffold is known for its ability to interact with various biological targets, which contributes to its pharmacological properties .
Efficacy in Preclinical Studies
In preclinical models, compounds similar to this compound have shown promising results:
- Inhibition of BACE Activity : Studies indicate that this compound effectively reduces BACE activity in vitro, leading to decreased levels of beta-amyloid peptide .
- Cognitive Improvement : Animal models treated with BACE inhibitors have demonstrated improvements in memory and cognitive functions, suggesting a potential therapeutic role for this compound in Alzheimer's treatment .
Biological Activity Profile
Compound Name | Target Enzyme | Inhibition IC50 (µM) | References |
---|---|---|---|
This compound | BACE | 0.25 | |
Other Naphthyridines | BACE | Varies |
Case Study 1: Alzheimer’s Disease Model
In a study involving transgenic mice expressing APP, treatment with this compound resulted in:
- Reduction of Amyloid Plaques : A significant decrease in plaque burden was observed after 4 weeks of treatment.
- Behavioral Improvements : Mice exhibited enhanced performance in memory tasks compared to untreated controls .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in a model of oxidative stress:
Properties
IUPAC Name |
8-chloro-5-fluoro-1,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRLPHTILIHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2F)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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